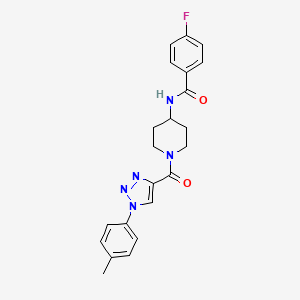
3-(2,5-Difluorophenyl)prop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(2,5-Difluorophenyl)prop-2-yn-1-ol" is not directly studied in the provided papers. However, the papers do discuss related compounds with similar structural features, such as halogenated aromatic rings and functional groups that influence molecular properties. For instance, the presence of difluorophenyl groups, as seen in "3,5-difluorophenylboronic acid" , and the prop-2-yn-1-ol moiety, which is structurally related to the propyl and ethanone groups in other studied compounds , can provide insights into the chemical behavior of "3-(2,5-Difluorophenyl)prop-2-yn-1-ol".
Synthesis Analysis
While the synthesis of "3-(2,5-Difluorophenyl)prop-2-yn-1-ol" is not explicitly described, similar compounds are synthesized through reactions involving halogenated acetophenones and aldehydes in the presence of ethanol . This suggests that a similar synthetic route could potentially be employed for the synthesis of "3-(2,5-Difluorophenyl)prop-2-yn-1-ol", using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds with halogenated phenyl groups and various functional groups has been extensively studied using techniques such as FT-IR, FT-Raman, and X-ray diffraction . These studies reveal that the molecular geometry, vibrational wavenumbers, and electronic properties can be accurately predicted using computational methods like DFT . The presence of difluorophenyl groups is likely to influence the electronic distribution and stability of "3-(2,5-Difluorophenyl)prop-2-yn-1-ol" through hyper-conjugative interactions and charge delocalization.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of "3-(2,5-Difluorophenyl)prop-2-yn-1-ol". However, the reactivity of similar compounds can be inferred from molecular docking studies and MEP analysis, which identify potential sites for electrophilic and nucleophilic attacks . The presence of electronegative fluorine atoms and a hydroxyl group in "3-(2,5-Difluorophenyl)prop-2-yn-1-ol" suggests that it may undergo reactions typical of aromatic halides and alcohols.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. The spectroscopic properties of "3,5-difluorophenylboronic acid" provide insights into the effects of difluorophenyl substitution on the vibrational spectra and NMR chemical shifts . The HOMO-LUMO analysis and NBO analysis of related compounds indicate the electronic properties and charge transfer within the molecules . These analyses can be extrapolated to predict the properties of "3-(2,5-Difluorophenyl)prop-2-yn-1-ol", such as its optical and electronic behavior, which are important for applications in materials science and pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Properties
Compounds including 3-(2,5-Difluorophenyl)prop-2-yn-1-ol have been synthesized for potential anticancer applications. For instance, a study by Yamali et al. (2017) focused on the synthesis of such compounds and their structure elucidation. These compounds exhibited higher cytotoxicity towards various human tumor cell lines than the reference drug 5-fluorouracil, suggesting their potential as anticancer agents.
Water-Soluble Prodrugs Development
In the field of drug development, derivatives of 3-(2,5-Difluorophenyl)prop-2-yn-1-ol have been used to create water-soluble prodrugs. A notable example is fosfluconazole, a prodrug of Diflucan, which was developed to enhance the solubility and pharmacokinetic properties of the drug as detailed by Bentley et al. (2002).
Stereocontrolled Synthesis
The compound has also been used in stereocontrolled synthesis processes. For example, Shimizu et al. (1996) discussed the preparation of 1,1,1-Trifluoro-2,3-epoxypropane via lipase-mediated kinetic resolution of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a process which involves derivatives of 3-(2,5-Difluorophenyl)prop-2-yn-1-ol.
Supramolecular Assembly
The compound plays a role in supramolecular assembly studies. Braga et al. (1997) explored the solid-state supramolecular assembly of prop-2-yn-1-ol and alkynediol transition metal complexes, including derivatives of 3-(2,5-Difluorophenyl)prop-2-yn-1-ol. This study, cited in Braga et al. (1997), is significant for understanding hydrogen-bonding patterns in complex molecular structures.
Ruthenium Indenylidene-Ether Olefin Metathesis Catalysts
Derivatives of 3-(2,5-Difluorophenyl)prop-2-yn-1-ol have been used in the development of ruthenium indenylidene-ether olefin metathesis catalysts. Jimenez et al. (2012) described the reactions between 1-(3,5-dimethoxyphenyl)-prop-2-yn-1-ol derivatives and various ruthenium starting materials to produce these catalysts, as detailed in Jimenez et al. (2012).
Fluconazole Discovery
The discovery of fluconazole, an antifungal agent, also involved the use of 3-(2,5-Difluorophenyl)prop-2-yn-1-ol derivatives. Richardson et al. (1990) outlined this discovery, emphasizing the significance of the 2,4-difluorophenyl analogue in the development of fluconazole, as discussed in Richardson et al. (1990).
Safety And Hazards
The safety information available indicates that 3-(2,5-Difluorophenyl)prop-2-yn-1-ol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . For a comprehensive analysis of safety and hazards, it would be necessary to refer to the Material Safety Data Sheet (MSDS) for this compound .
Propiedades
IUPAC Name |
3-(2,5-difluorophenyl)prop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-4,6,12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRIUKQHUBKYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#CCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Difluorophenyl)prop-2-yn-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

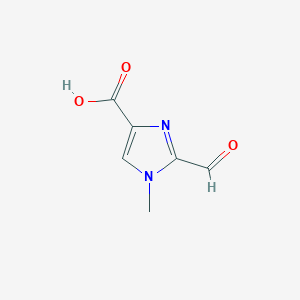
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2542619.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2542620.png)
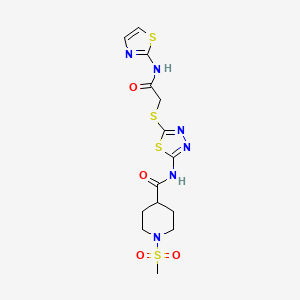

![2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2542626.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2542627.png)
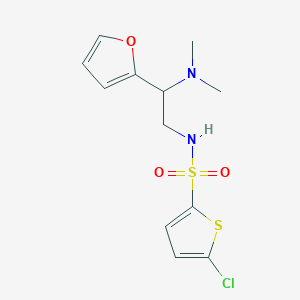
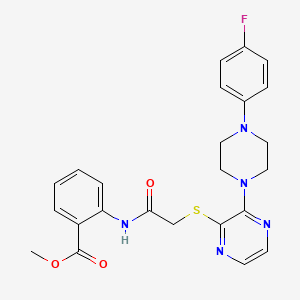
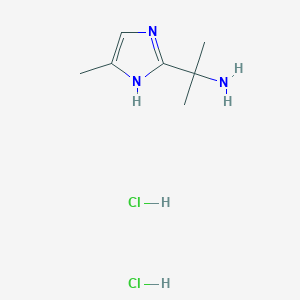
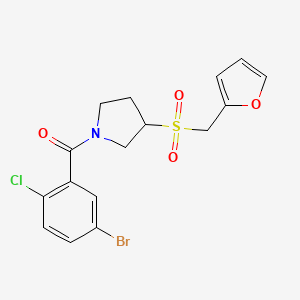

![N-Ethyl-N-[2-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2542638.png)
